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Compound of Interest

Compound Name: CT-721

Cat. No.: B12430244 Get Quote

An In-Depth Technical Guide to STX-721: A Mutant-Selective EGFR/HER2 Exon 20 Insertion

Inhibitor

Introduction
STX-721 is an orally bioavailable, irreversible, and covalent tyrosine kinase inhibitor that

demonstrates high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and

Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins)

mutations.[1][2] These mutations are the third most common class of driver mutations in non-

small cell lung cancer (NSCLC), for which previous generations of EGFR inhibitors have been

largely ineffective due to a lack of mutant selectivity over wild-type (WT) EGFR.[3][4][5] STX-

721 is designed to spare wild-type EGFR, potentially leading to a better safety profile with

reduced toxicities, such as skin and gastrointestinal issues, that often limit the efficacy of less

selective inhibitors.[6] Currently, STX-721 is undergoing Phase 1/2 clinical trials for the

treatment of locally advanced or metastatic NSCLC harboring EGFR/HER2 ex20ins mutations.

[1][4][7][8][9]

Chemical Structure and Properties
STX-721 is a covalent inhibitor that forms an irreversible bond with its target.[10][4] Its chemical

structure and key properties are summarized below.
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Chemical Structure of STX-721

Caption: The 2D chemical structure of STX-721.

Property Value Reference

IUPAC Name

(R,E)-3-((3-chloro-2-

methoxyphenyl)amino)-2-(3-

((1-(4-(dimethylamino)but-2-

enoyl)-2-methylpyrrolidin-2-

yl)ethynyl)pyridin-4-yl)-6,7-

dihydro-1H-pyrrolo[3,2-

c]pyridin-4(5H)-one

[3]

Molecular Formula C32H35ClN6O3 [11]

CAS Registry No. 2765525-82-2 [11]

Mechanism of Action
Irreversible covalent inhibitor of

EGFR/HER2 ex20ins mutants
[10][4]

Administration Oral [1][10]

Quantitative Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02377
https://synapse.patsnap.com/drug/85fc17d3e24d402b9db854c17762e9fc
https://synapse.patsnap.com/drug/85fc17d3e24d402b9db854c17762e9fc
https://drughunter.com/molecule/stx-721
https://pubmed.ncbi.nlm.nih.gov/39824516/
https://www.targetedonc.com/view/phase-1-2-study-of-stx-721-doses-first-patient-with-egfr-exon-20-nsclc
https://drughunter.com/molecule/stx-721
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The potency and selectivity of STX-721 have been evaluated in various preclinical models. The

following tables summarize key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of STX-721
Target Assay Type

k_inact / K_I
(M⁻¹s⁻¹)

Selectivity (mutant
vs. WT)

EGFR ex20ins (NPG)
Chelation-Enhanced

Fluorescence
Data not available >100-fold

EGFR WT
Chelation-Enhanced

Fluorescence
Data not available -

Data presented in a qualitative manner in the source, specific values for k_inact/K_I are not

provided.

Table 2: Cellular Antiproliferative Activity of STX-721
Cell Line Mutation Status IC₅₀ (nM)

Ba/F3 EGFR ex20ins Isogenic cell line Potent activity

Human Cancer Cell Lines EGFR ex20ins Potent activity

Ba/F3 EGFR WT Isogenic cell line Less potent activity

Specific IC₅₀ values are not provided in the summarized preclinical data. The data indicates

strong potency against mutant cell lines and selectivity over wild-type.[12]

Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for

EGFR) or dimerization, trigger downstream signaling cascades, primarily the PI3K/AKT and

MAPK/ERK pathways.[13][14][15] These pathways are crucial for regulating cell proliferation,

survival, and differentiation.[15] Exon 20 insertion mutations in EGFR and HER2 lead to

constitutive, ligand-independent activation of these pathways, driving oncogenesis.[14][16]

STX-721 selectively inhibits these mutant receptors, thereby blocking the downstream signaling

and inhibiting cancer cell growth.[2]
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Caption: EGFR/HER2 signaling pathway inhibited by STX-721.
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Experimental Protocols
Detailed experimental protocols for the evaluation of STX-721 are described in the scientific

literature.[6] Below are summaries of key methodologies.

Synthesis of STX-721
The synthesis of STX-721 is detailed in the Journal of Medicinal Chemistry.[3] A key step in the

synthesis involves the coupling of 1-(3-Bromopyridin-4-yl)methanamine with 1-Chloro-3-

isothiocyanato-2-methoxybenzene to form a central scaffold, which is then further elaborated to

introduce the pyrrololactam core and the covalent warhead.[3]

Biochemical Assays (Chelation-Enhanced Fluorescence)
The potency of STX-721 against recombinant EGFR WT and ex20ins-mutant kinase domain

proteins was determined using chelation-enhanced fluorescence biochemical assays.[17] This

type of assay measures the rate of kinase activity, and the kinact/KI values are calculated to

determine the efficiency of covalent inhibition.

Cellular Proliferation Assays
The antiproliferative activity of STX-721 was assessed in isogenic Ba/F3 cells and human

cancer cell lines.[12] Cell viability was measured using assays such as CellTiter-Glo, which

quantifies ATP levels as an indicator of metabolically active cells.[3] IC₅₀ values, the

concentration of inhibitor required to reduce cell proliferation by 50%, were then determined.

In Vivo Xenograft Studies
The in vivo efficacy of STX-721 was evaluated in cell-derived xenograft (CDX) and patient-

derived xenograft (PDX) models.[12] These models involve the subcutaneous implantation of

human tumor cells or tissues into immunocompromised mice.[18] Tumor-bearing mice were

treated with STX-721, and tumor volume was measured over time to assess antitumor activity.

[18]
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Caption: A generalized workflow for in vivo xenograft studies.
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Conclusion
STX-721 is a promising, highly selective covalent inhibitor of EGFR/HER2 exon 20 insertion

mutants.[4] Preclinical data demonstrates its potent antitumor activity and selectivity over wild-

type EGFR, suggesting a potential for improved clinical efficacy and a more favorable safety

profile compared to existing therapies.[6][12] Ongoing clinical trials will further elucidate the

therapeutic potential of STX-721 for patients with NSCLC driven by these challenging

mutations.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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